N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide, also known as ADPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungi.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide is its low toxicity, which makes it a promising candidate for further development as a potential antitumor and antifungal agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its activity.
Future Directions
For research on N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide could include further studies on its mechanism of action, optimization of its activity as an antitumor and antifungal agent, and exploration of its potential applications in other fields, such as agriculture and material science.
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its activity as an antitumor and antifungal agent.
Scientific Research Applications
N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor and antifungal activities. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-9-16-15(21)18-17-14(19)12(4)20-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,19)(H2,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDFNLWCVNWIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NNC(=S)NCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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